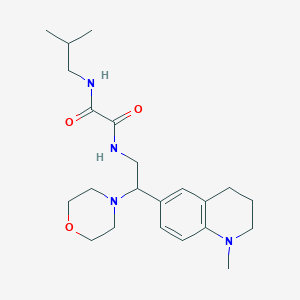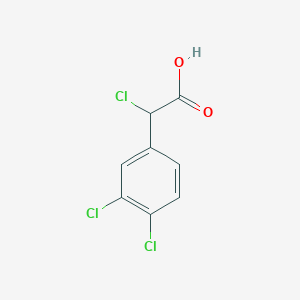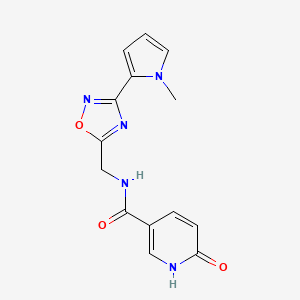
3-(Difluoromethyl)-5-fluoroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Difluoromethyl)-5-fluoroaniline hydrochloride” likely contains a difluoromethyl group and a fluoroaniline group, which are common in many pharmaceuticals and agrochemicals due to their unique physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, difluoromethylated compounds are often synthesized using various methods, including metal-based methods that can transfer CF2H to C(sp2) sites .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as is common for similar compounds .Chemical Reactions Analysis
Difluoromethylated compounds can participate in various chemical reactions. For example, they can undergo Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Mecanismo De Acción
While the specific mechanism of action for this compound is not known, compounds with difluoromethyl groups often exhibit unique biological activities. For example, Difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway .
Direcciones Futuras
The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into the development of safer and more effective formulations of difluoromethylated compounds . Future research may also explore the potential of these compounds in the fight against various diseases, including viruses .
Propiedades
IUPAC Name |
3-(difluoromethyl)-5-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCMVXKVTGZBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-5-fluoroaniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2932211.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide](/img/structure/B2932212.png)


![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)
![Tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride](/img/structure/B2932217.png)

![3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2932221.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2932224.png)
![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2932225.png)
![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B2932226.png)

